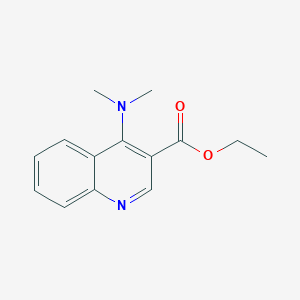

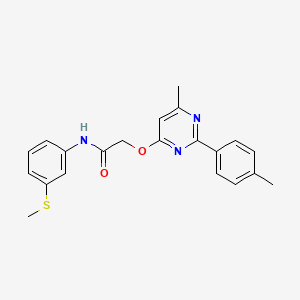

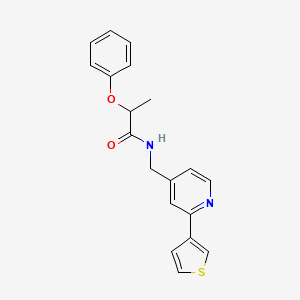

Ethyl 4-(dimethylamino)quinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(dimethylamino)quinoline-3-carboxylate is a derivative of quinoline . Quinoline is a nitrogen-based heterocyclic aromatic compound with a systematic IUPAC name as benzo[b]pyridine or 1-aza-naphthalene . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the Friedlander condensation . For instance, a catalytic amount of PEG-supported sulfonic acid was used to perform the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate to obtain ethyl 2,4-dimethylquinoline-3-carboxylate . Another method introduced by Reddy et al. involves a three-component one-pot reaction between 3,4-dimethoxyaniline, aldehydes, and ethyl-3,3-diethoxypropionate to a quinoline derivative using montmorillonite K-10 (Mont K-10) as a green catalyst .Molecular Structure Analysis

The molecular structure of Ethyl 4-(dimethylamino)quinoline-3-carboxylate is derived from the quinoline structure, which is a nitrogenous tertiary base . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . In the synthesis process, a 6-electron cyclization reaction occurs with the loss of another ethanol molecule to form a quinoline .Applications De Recherche Scientifique

Medicinal Chemistry: Anticancer Applications

Quinoline derivatives have been identified as key pharmacophores in the development of anticancer agents. The structural versatility of quinolines allows for the synthesis of compounds with a broad spectrum of biological activities. Ethyl 4-(dimethylamino)quinoline-3-carboxylate, with its nitrogen-containing heterocyclic aromatic system, can be tailored to interact with various biological targets, potentially inhibiting cancer cell growth and proliferation .

Green Chemistry: Sustainable Synthesis

The synthesis of quinoline derivatives like Ethyl 4-(dimethylamino)quinoline-3-carboxylate can be achieved through green chemistry approaches. These methods aim to reduce or eliminate the use and generation of hazardous substances. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly catalysts are employed to create more sustainable and environmentally friendly chemical processes .

Antimicrobial and Antituberculosis Activity

Quinoline compounds exhibit significant antimicrobial and antituberculosis activities. The structural framework of Ethyl 4-(dimethylamino)quinoline-3-carboxylate can be optimized to enhance its interaction with microbial enzymes or receptors, leading to the development of new antimicrobial agents that can combat resistant strains of bacteria and tuberculosis .

Anti-inflammatory Properties

The anti-inflammatory properties of quinoline derivatives are well-documented. Ethyl 4-(dimethylamino)quinoline-3-carboxylate may serve as a lead compound for the design of new anti-inflammatory drugs. Its molecular structure can be modified to target specific inflammatory pathways, providing relief from chronic inflammation and associated diseases .

Antiplasmodial and Antimalarial Effects

Quinolines have a long history of use in antimalarial drugs, with chloroquine being one of the most famous examples. Derivatives like Ethyl 4-(dimethylamino)quinoline-3-carboxylate could be investigated for their potential antiplasmodial activity, offering a new avenue for the treatment of malaria, especially in the face of increasing drug resistance .

Photocatalytic Applications

Quinoline derivatives can be used to produce metal complexes that emit light, which has implications in photocatalysis. Ethyl 4-(dimethylamino)quinoline-3-carboxylate could be utilized in the development of photocatalytic materials that harness light energy to drive chemical reactions, contributing to the field of sustainable energy .

Propriétés

IUPAC Name |

ethyl 4-(dimethylamino)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-18-14(17)11-9-15-12-8-6-5-7-10(12)13(11)16(2)3/h5-9H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUVHEKZYACIHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(dimethylamino)quinoline-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-1-benzyl-3-[(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-ylamino)methylene]-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2857427.png)

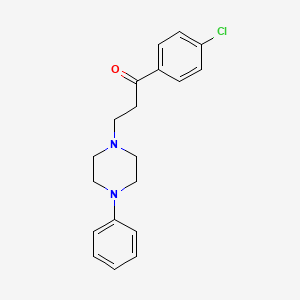

![4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2857428.png)

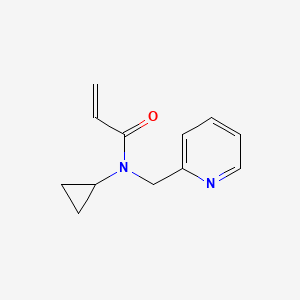

![ethyl 4-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2857430.png)

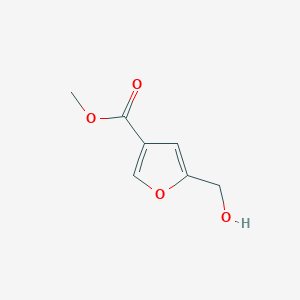

![methyl 4-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)benzoate](/img/structure/B2857436.png)

![1-(3,4-Dimethoxyphenyl)-3-[(1-methyltriazole-4-carbonyl)amino]thiourea](/img/structure/B2857437.png)

![6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid](/img/structure/B2857438.png)